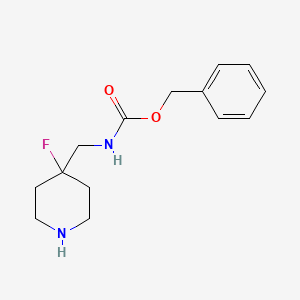
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate is a chemical compound with the molecular formula C14H19FN2O2 . It is a compound of interest in various fields of research .
Synthesis Analysis
The synthesis of this compound is a process that requires specialized knowledge and equipment . The exact method for its synthesis may vary depending on the specific requirements of the research or application .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H19FN2O2 . This formula indicates that it is composed of 14 carbon atoms, 19 hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require a deep understanding of organic chemistry . The compound’s reactivity is influenced by its molecular structure and the conditions under which it is stored and used .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.311 Da . Other physical and chemical properties such as boiling point, solubility, and stability would depend on various factors including temperature and pressure .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Benzyl (4-fluoropiperidin-4-yl)methylcarbamate and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and potential of this compound in chemical synthesis. For instance, a study by Ghashang (2014) introduced a novel approach for synthesizing methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives, showcasing the efficiency of using magnesium hydrogen sulfate as a catalyst under solvent-free conditions (Ghashang, 2014). Similarly, research on the crystal structure of related compounds provides insights into their geometric configurations, which is crucial for understanding their chemical behavior and potential applications in further synthetic processes (Peeters, Blaton, & Ranter, 1994).
Role in Feeding Behavior Modulation
The effects of compounds on orexin receptors (OXR) have been studied to understand their potential in modulating feeding behavior and compulsive food consumption. One study evaluated the effects of various OXR antagonists in a binge eating model in female rats, indicating a significant role for OX1R mechanisms in binge eating and suggesting potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Antimicrobial Properties
The synthesis and evaluation of antimicrobial properties of compounds containing the fluorobenzamides moiety, including this compound derivatives, highlight their potential in combating microbial infections. Desai, Rajpara, & Joshi (2013) synthesized 5-arylidene derivatives with fluorine atoms in specific positions, which exhibited significant antimicrobial activity against various bacterial and fungal strains, emphasizing the importance of fluorine in enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Pharmacokinetic Considerations
The investigation into the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors sheds light on the significance of chemical modifications to enhance stability and minimize enzymatic hydrolysis, which is essential for maintaining therapeutic efficacy and reducing potential side effects. Teffera et al. (2013) discussed how chemical efforts to reduce hydrolysis led to the discovery of analogs with decreased clearance rates, highlighting the balance between stability and potency in drug development (Teffera et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRTFNQNSMNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


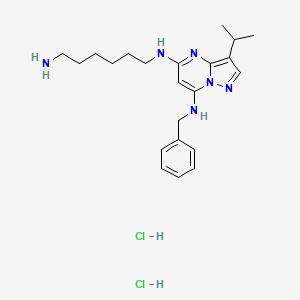
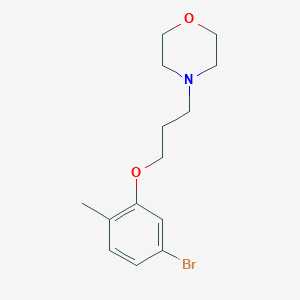


![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
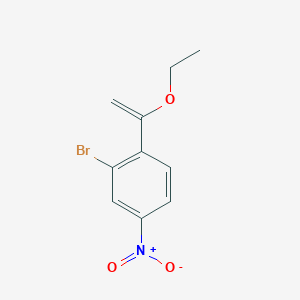


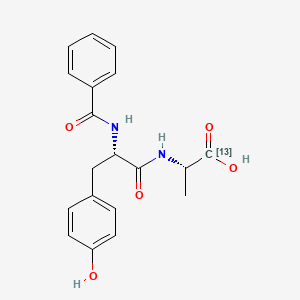
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
